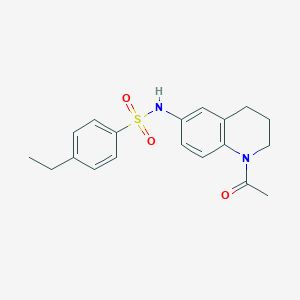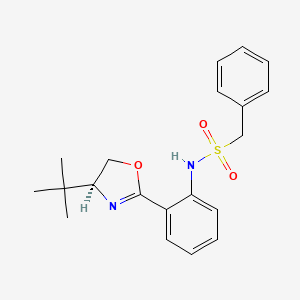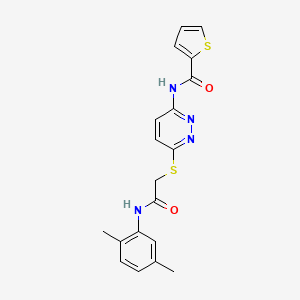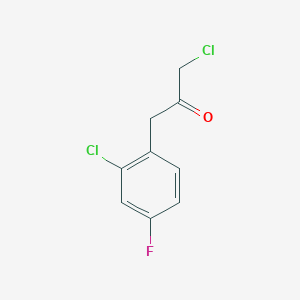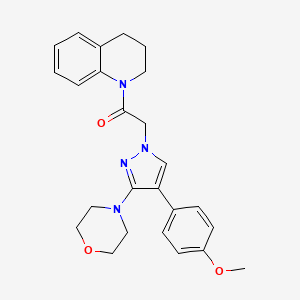
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound of interest, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone, belongs to a class of compounds that have been explored for their potential in antimicrobial applications. A study by Raju et al. (2016) synthesized a series of pyrazole derivatives containing a 2-methylquinoline ring system, exhibiting significant antibacterial activity against various strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and others. The study highlighted the potency of certain compounds within this class against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential Raju et al., 2016.
Molecular Docking and Antibacterial Activity
Another study conducted by Khumar et al. (2018) involved the molecular docking study of novel synthesized pyrazole derivatives and their antibacterial activity. This research found that the compounds exhibited strong effects against Gram-positive bacteria, with specific substitutions enhancing the antibacterial efficacy. The molecular docking analysis provided insights into the binding interactions of these compounds with bacterial proteins, underscoring their potential as antibacterial agents Khumar et al., 2018.
Novel Reactions and Synthesis Pathways
Research by Kobayashi et al. (2001) presented an efficient method for constructing the 1H-naphtho[2,3-c]pyran-5,10-dione system, showcasing the versatility of pyrrolidino enamines in synthesis. This study is indicative of the synthetic utility of morpholino-containing compounds in creating complex molecular architectures, potentially useful in the development of novel pharmaceuticals Kobayashi et al., 2001.
Antioxidant Efficiency in Lubricating Greases
A study by Hussein et al. (2016) explored the antioxidant efficiency of quinolinone derivatives in lubricating greases. The synthesized compounds demonstrated varying degrees of efficacy in reducing total acid number and oxygen pressure drop, highlighting their potential as antioxidants in industrial applications Hussein et al., 2016.
Chemo- and Regioselectivities in Synthesis
Research by Chebanov et al. (2008) detailed regio- and chemoselective multicomponent protocols for synthesizing pyrazoloquinolinones and related compounds. This work demonstrated the ability to fine-tune reaction conditions to achieve desired product selectivity, showcasing the synthetic versatility and potential for creating diverse chemical entities for further exploration Chebanov et al., 2008.
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-31-21-10-8-19(9-11-21)22-17-28(26-25(22)27-13-15-32-16-14-27)18-24(30)29-12-4-6-20-5-2-3-7-23(20)29/h2-3,5,7-11,17H,4,6,12-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZQQZOZEUSXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

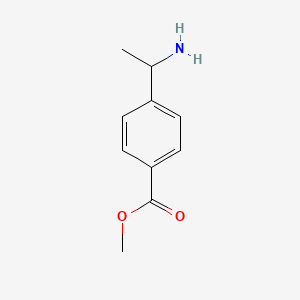

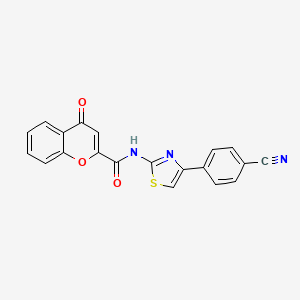
![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol](/img/structure/B2887041.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2887042.png)
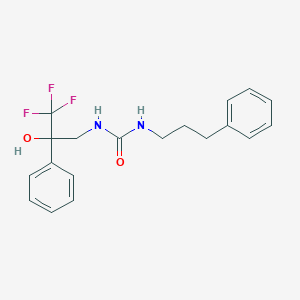
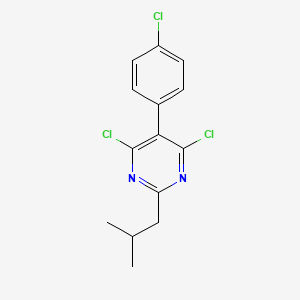
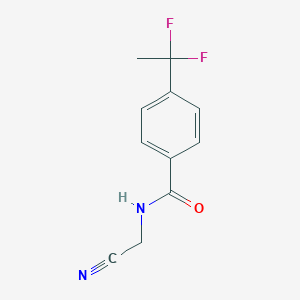
![3-methyl-N-(2-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2887051.png)
